molecular formula C11H9FN2O2 B11886026 6-Fluoro-2,5-dimethyl-8-nitroquinoline

6-Fluoro-2,5-dimethyl-8-nitroquinoline

Cat. No.: B11886026
M. Wt: 220.20 g/mol
InChI Key: BSCGURWROVCVTM-UHFFFAOYSA-N
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Description

Significance of Quinolines in Contemporary Heterocyclic Chemistry

Quinoline (B57606), a bicyclic heterocyclic aromatic compound, is a cornerstone of modern heterocyclic chemistry. numberanalytics.com Comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, its structure is a versatile template for developing a wide array of functional molecules. numberanalytics.comnih.gov Historically isolated from coal tar, quinoline's prominence grew from its connection to quinine, a natural antimalarial alkaloid. numberanalytics.com This historical link foreshadowed the quinoline nucleus's extensive role in medicinal chemistry. numberanalytics.comnih.gov

The significance of quinoline derivatives is underscored by their diverse pharmacological applications. nih.govjddtonline.info The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs. researchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, making them vital in the search for new therapeutic agents. nih.govnih.govontosight.ai

Table 1: Therapeutic Applications of Quinoline Derivatives

Therapeutic Area Examples of Quinoline-Based Drugs
Antimalarial Chloroquine, Quinine, Mefloquine numberanalytics.comnih.gov
Antibacterial Ciprofloxacin (a fluoroquinolone) nih.gov
Anticancer Camptothecin, Topotecan nih.govnih.gov
Anti-inflammatory -
Antiviral Saquinavir nih.gov
Anesthetic Dibucaine nih.govnih.gov

Beyond medicine, quinoline derivatives are also integral to materials science and agrochemicals. numberanalytics.com They are utilized in the development of organic light-emitting diodes (OLEDs) and as fungicides and insecticides. numberanalytics.com The adaptability of the quinoline ring system allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and biological properties for various applications. numberanalytics.comnih.gov

Overview of Fluorinated and Nitrated Quinoline Derivatives in Academic Research

The introduction of fluorine atoms and nitro groups into the quinoline structure significantly modifies its chemical and biological properties, making these derivatives a major focus of academic and industrial research. researchgate.netnih.govontosight.ai

Fluorinated Quinolines: The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug efficacy. Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, and metabolic stability. smolecule.com In quinoline derivatives, fluorination can increase lipophilicity, which may improve the compound's ability to cross biological membranes. ontosight.aismolecule.com This is exemplified by the success of fluoroquinolone antibiotics, such as ciprofloxacin, which exhibit broad-spectrum antibacterial activity. nih.govresearchgate.net Research into fluorinated quinolines is driven by their potential applications as antimalarial, antineoplastic, and cardiovascular drugs. researchgate.net The synthesis of novel fluorinated quinoline analogs is an active area of research, with studies focusing on their potential as antifungal and antibacterial agents. mdpi.comresearchgate.net

Nitrated Quinolines: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the quinoline ring. ontosight.ai Nitrated quinolines are often investigated for their potential in cancer therapy. nih.govresearchgate.net The nitro group can be a precursor to the amino group, which is a key functional group in many biologically active molecules. nih.gov The reduction of a nitroquinoline to an aminoquinoline is a common synthetic step in the creation of more complex derivatives. nih.gov Furthermore, some research explores the role of nitro-containing compounds as nitric oxide (NO) donors, which has implications for cancer treatment. nih.govresearchgate.netnih.gov Studies on the nitration of quinoline derivatives continue to be of interest for creating new chemical entities with potential pharmacological value. cdnsciencepub.comresearchgate.net

Research Trajectories for 6-Fluoro-2,5-dimethyl-8-nitroquinoline within Quinoline Scholarship

While specific research dedicated to This compound is not extensively documented in publicly available literature, its structural features suggest clear potential research directions within the field of quinoline chemistry. The compound combines the key functional groups discussed above: a fluoro group, a nitro group, and methyl substituents on the quinoline core.

Based on the known activities of similarly substituted quinolines, research on this compound would likely pursue the following trajectories:

Synthesis and Characterization: The initial focus would be on the efficient synthesis of the molecule. Multi-step synthetic routes, likely involving cyclization reactions to form the quinoline ring, followed by regioselective fluorination and nitration, would be explored. smolecule.com Detailed characterization using modern spectroscopic techniques would be essential to confirm its structure.

Biological Activity Screening: Given the prevalence of fluorinated and nitrated quinolines in drug discovery, a primary research trajectory would be the evaluation of its biological activities. ontosight.aismolecule.com

Antimicrobial and Antifungal Activity: Drawing parallels with fluoroquinolones and other fluorinated heterocycles, its efficacy against various bacterial and fungal strains would be a logical starting point. researchgate.netmdpi.comnih.gov

Anticancer Activity: The presence of the nitro group suggests potential as an antineoplastic agent. nih.govresearchgate.net Studies would likely investigate its cytotoxicity against various cancer cell lines. smolecule.com

Chemical Intermediate: The compound serves as a valuable intermediate for the synthesis of other derivatives. A significant research path would involve the reduction of the 8-nitro group to an 8-amino group, yielding 6-Fluoro-2,5-dimethylquinolin-8-amine . bldpharm.comcymitquimica.com This amino derivative could then be used as a building block to create a library of more complex molecules with potentially enhanced biological activities. nih.gov

The combination of the fluorine atom at the 6-position, the methyl groups at the 2- and 5-positions, and the nitro group at the 8-position creates a unique electronic and steric profile. Research would aim to understand how this specific arrangement of substituents influences the molecule's properties and its interactions with biological targets.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
6-Fluoro-2,5-dimethylquinolin-8-amine
Bedaquiline
Camptothecin
Chloroquine
Ciprofloxacin
Dibucaine
Mefloquine
Quinine
Saquinavir

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

6-fluoro-2,5-dimethyl-8-nitroquinoline

InChI

InChI=1S/C11H9FN2O2/c1-6-3-4-8-7(2)9(12)5-10(14(15)16)11(8)13-6/h3-5H,1-2H3

InChI Key

BSCGURWROVCVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])F)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 6 Fluoro 2,5 Dimethyl 8 Nitroquinoline

Advanced Synthetic Strategies for Quinoline (B57606) Derivatives

The synthesis of the quinoline ring, a foundational structure in numerous pharmacologically active compounds, has evolved significantly from classical methods. Modern approaches prioritize efficiency, selectivity, and sustainability, employing sophisticated catalytic systems and reaction designs.

Catalytic Approaches in Quinoline Ring Formation

Catalysis is central to contemporary quinoline synthesis, offering pathways with higher yields, milder reaction conditions, and greater control over substitution patterns compared to traditional methods like the Skraup or Doebner-von Miller reactions. nih.gov

Transition metals are widely employed to catalyze the formation of the quinoline core through various cyclization and annulation strategies. These metals can activate substrates and facilitate bond formations that are otherwise challenging. For instance, copper-catalyzed methods have been developed for the one-pot synthesis of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond construction under aerobic conditions. pharmaguideline.com Similarly, iron-based catalysts offer an economical and environmentally friendly option for synthesizing polysubstituted quinolines. pharmaguideline.com

Palladium catalysts are effective in the annulation of o-iodoanilines with propargyl alcohols to yield 2,4-disubstituted quinolines under mild conditions. wikipedia.org Rhodium and Ruthenium have also been used to catalyze the cyclization between anilines and alkynes to regioselectively produce quinoline carboxylates. ossila.com Zinc(II) triflate has been shown to effectively catalyze multicomponent reactions to form quinoline scaffolds without the need for ligands or co-catalysts. evitachem.com

Catalyst SystemReactantsKey Features
Copper (Cu) Anilines, AldehydesAerobic conditions, C-H functionalization. pharmaguideline.com
Iron (Fe) Arylnitrones, Vinyl acetatesEconomical, moderate to good yields. pharmaguideline.com
Palladium (Pd) o-Iodoanilines, Propargyl alcoholsMild conditions, tolerates diverse functional groups. wikipedia.org
Rhodium (Rh) Anilines, Alkynyl estersRegioselective, ortho-C–H bond activation. ossila.com
Cobalt (Co) 2-Aminoaryl alcohols, KetonesLigand-free, dehydrogenative cyclization. organic-chemistry.org
Zinc (Zn) Alkynes, Amines, AldehydesLigand-free, solvent-free conditions. evitachem.com

In line with the principles of green chemistry, significant efforts have been made to develop sustainable methods for quinoline synthesis. nih.gov These protocols aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. jk-sci.com Key strategies include the use of nanocatalysts, which offer high surface area and reusability, and performing reactions in environmentally benign solvents like water or under solvent-free conditions. scirp.orgiipseries.org

Microwave-assisted synthesis (MAS) and ultrasound irradiation are other green techniques that can dramatically reduce reaction times and improve yields. jk-sci.comorganicreactions.org For example, the Friedländer synthesis has been adapted using solid heterogeneous catalysts like Amberlyst-15 or PEG-SO3H, often under solvent-free or aqueous conditions, allowing for easy catalyst recovery and reuse. wikipedia.org

Green ProtocolCatalyst/MediumAdvantages
Nanocatalysis Fe3O4 NPs, Silica NPsHigh efficiency, catalyst reusability, mild conditions. scirp.org
Aqueous Synthesis PEG-SO3HEnvironmentally benign solvent, good to excellent yields. wikipedia.org
Solvent-Free p-Toluene sulphonic acidReduced waste, high atom economy, rapid reactions. iipseries.org
Microwave-Assisted NafionShorter reaction times, improved yields. iipseries.orgchemicalbook.com
Ultrasound-Assisted N/AEnhanced reaction rates, improved yields compared to conventional heating. organicreactions.org

Multicomponent Reaction (MCR) Strategies for Quinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. frontiersin.org MCRs are prized for their operational simplicity, high atom economy, and ability to generate diverse libraries of compounds from readily available starting materials. The Povarov reaction, a well-known MCR, is particularly effective for synthesizing quinoline derivatives by reacting anilines, aldehydes, and an activated alkene. These reactions can be catalyzed by various Lewis or Brønsted acids, offering a convergent approach to complex quinoline scaffolds.

Chemo- and Regioselective Functionalization Techniques for Quinoline Systems

Access to specifically substituted quinolines often requires precise control over the position of functionalization. Modern techniques for chemo- and regioselective functionalization allow for the direct modification of the quinoline ring system. Transition metal-catalyzed C-H activation is a powerful strategy for introducing functional groups at specific positions, avoiding the need for pre-functionalized substrates. nih.gov For example, palladium catalysts can direct the arylation of quinoline N-oxides at the C2 position with high regioselectivity.

Another versatile method involves directed magnesiation using reagents like TMPMgCl·LiCl. chemicalbook.com By carefully choosing the magnesium reagent and reaction conditions, it is possible to selectively deprotonate and functionalize various positions on the quinoline ring, including C2, C3, C4, and C8, with high precision. chemicalbook.com This allows for the sequential introduction of different functional groups, enabling the synthesis of highly complex and polyfunctionalized quinoline derivatives. chemicalbook.com

Precursor Synthesis and Derivatization Approaches Relevant to 6-Fluoro-2,5-dimethyl-8-nitroquinoline

A specific, documented synthetic route for this compound is not prominently reported. However, a plausible pathway can be constructed based on well-established quinoline synthesis reactions and derivatization techniques. The proposed synthesis involves two main stages: the formation of the 6-fluoro-2,5-dimethylquinoline (B8812163) core, followed by regioselective nitration.

Stage 1: Synthesis of the 6-Fluoro-2,5-dimethylquinoline Core

The construction of the substituted quinoline core would likely begin with a correspondingly substituted aniline (B41778). The key precursor for this synthesis is 4-fluoro-5-methylaniline . The synthesis of this precursor can be envisioned starting from 4-fluoro-5-methyl-1-nitrobenzene, followed by reduction of the nitro group, a common transformation in organic synthesis.

With 4-fluoro-5-methylaniline in hand, several classical quinoline syntheses could be employed to build the heterocyclic ring with the desired methylation pattern.

Combes Synthesis : This method involves the acid-catalyzed reaction of an arylamine with a β-diketone. Reacting 4-fluoro-5-methylaniline with pentane-2,4-dione would likely yield a mixture of 6-fluoro-2,4,5-trimethylquinoline and 8-fluoro-2,4,5-trimethylquinoline, which is not the target substitution.

Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds. The reaction of 4-fluoro-5-methylaniline with crotonaldehyde (B89634) (but-2-enal) under acidic conditions could theoretically produce the desired 6-fluoro-2,5-dimethylquinoline. This reaction proceeds via a 1,4-addition of the aniline to the unsaturated aldehyde, followed by cyclization and oxidation.

Stage 2: Regioselective Nitration

The final step is the introduction of a nitro group at the C8 position of the 6-fluoro-2,5-dimethylquinoline core. Electrophilic nitration of the quinoline ring is a standard procedure, typically carried out with a mixture of nitric acid and sulfuric acid. The position of nitration is dictated by the directing effects of the existing substituents and the electronic nature of the quinoline ring system.

In 6-fluoro-2,5-dimethylquinoline, the benzene (B151609) ring is activated by the methyl group at C5 and weakly deactivated by the fluoro group at C6. The pyridine (B92270) ring is strongly deactivated towards electrophilic attack. Nitration of quinoline itself typically yields a mixture of the 5- and 8-nitro derivatives. In this specific substrate, the C5 position is already occupied. The directing influence of the C5-methyl and C6-fluoro groups, combined with the inherent reactivity of the quinoline system, would strongly favor nitration at either the C7 or C8 position. It is plausible that under carefully controlled conditions, selective nitration at the C8 position could be achieved to yield the final product, This compound . frontiersin.org

Fluoro-Group Introduction Methodologies

The introduction of a fluorine atom at the 6-position of the quinoline ring is most effectively achieved by utilizing a fluorinated precursor during the primary cyclization reaction. researchgate.net This approach ensures precise placement of the substituent, avoiding the often harsh conditions and poor regioselectivity associated with direct fluorination of the heterocyclic system.

One of the most common strategies involves starting with a para-fluoro-substituted aniline derivative. For instance, a plausible precursor for the target molecule would be 4-fluoro-3-methylaniline. This starting material contains the necessary fluorine atom and one of the methyl groups in the correct orientation for subsequent ring formation.

Alternative methods, such as the Balz-Schiemann reaction on a corresponding 6-aminoquinoline, are less favored due to potential difficulties in separating isomers and the multi-step nature of the process. fordham.edu Direct electrophilic fluorination of a pre-formed quinoline ring is also challenging, as it can lead to a mixture of products and is often incompatible with other functional groups. fordham.edu The presence of fluorine can significantly alter the physical and chemical properties of the molecule, including lipophilicity and metabolic stability, making its strategic placement crucial. researchgate.netontosight.ai

MethodStarting Material ExampleReagentsAdvantageReference
Cyclization with Fluorinated Precursor 4-fluoro-3-methylanilineAcid catalyst (e.g., H₂SO₄), α,β-unsaturated carbonylHigh regioselectivity for fluorine placement. researchgate.net
Skraup Synthesis 2-amino-5-fluorophenolGlycerol, H₂SO₄, Oxidizing agentWell-established for quinoline core synthesis. fordham.edu fordham.edu
Balz-Schiemann Reaction 6-amino-2,5-dimethylquinolineHBF₄, NaNO₂, HeatConverts an amino group to a fluoro group. fordham.edu
Direct Electrophilic Fluorination 2,5-dimethylquinolineN-fluorobenzenesulfonimideDirect C-H functionalization. fordham.edu

Nitro-Group Incorporation via Nitration Processes

The introduction of the nitro group at the 8-position is typically the final step in the synthetic sequence, performed on the 6-fluoro-2,5-dimethylquinoline intermediate. This is an electrophilic aromatic substitution reaction, usually carried out with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). ontosight.ai

The regioselectivity of the nitration is governed by the electronic properties of the quinoline ring system under strong acidic conditions. The quinoline nitrogen becomes protonated to form a quinolinium ion. stackexchange.com This protonation strongly deactivates the pyridine ring (the nitrogen-containing ring) towards electrophilic attack. Consequently, the electrophile (the nitronium ion, NO₂⁺) is directed to the benzene ring.

In the case of 6-fluoro-2,5-dimethylquinoline, the incoming nitronium ion is directed primarily to the available 5- and 8-positions. However, the presence of the methyl group at the C-5 position provides significant steric hindrance, which strongly disfavors attack at this site. Therefore, nitration occurs with high regioselectivity at the less sterically hindered C-8 position, yielding the desired this compound. stackexchange.com Studies on similar systems have confirmed that when the C-5 and C-8 positions are blocked, nitration becomes extremely difficult, highlighting the strong directing effect to these positions. stackexchange.com

ReagentConditionsRole of CatalystProduct PositionReference
Mixed Acid (HNO₃/H₂SO₄) 0 °C to room temperatureH₂SO₄ protonates HNO₃ to generate the NO₂⁺ electrophile and protonates the quinoline nitrogen.C-8 (major), C-5 (minor) stackexchange.com
Fuming Nitric Acid VariesStrong nitrating agent.C-8 smolecule.com

Dimethyl Substituent Introduction Strategies

The two methyl groups at the C-2 and C-5 positions are incorporated using distinct strategies, typically during the formation of the quinoline ring.

5-Methyl Group: As mentioned previously, the methyl group at the C-5 position is part of the benzene ring portion of the quinoline. Therefore, it must be present on the aniline-derived starting material. For the synthesis of the target compound, a precursor such as 4-fluoro-3-methylaniline would be used.

2-Methyl Group: The methyl group at the C-2 position is introduced during the cyclization reaction that forms the pyridine ring. In reactions like the Döebner-von Miller synthesis, this is achieved by using an α,β-unsaturated aldehyde or ketone. For a 2-methylquinoline, crotonaldehyde is a common reagent, which is formed in situ from the aldol (B89426) condensation of acetaldehyde (B116499). nih.gov The mechanism involves the reaction of the aniline derivative with this carbonyl compound. iipseries.org

SubstituentMethod of IntroductionKey Reagent ExampleReaction TypeReference
5-Methyl Use of a substituted aniline precursor.4-fluoro-3-methylanilineRing cyclization (e.g., Döebner-von Miller)N/A
2-Methyl Reaction with an α,β-unsaturated carbonyl.Crotonaldehyde (from acetaldehyde)Döebner-von Miller Reaction nih.gov

Mechanistic Investigations of this compound Formation

Elucidation of Reaction Pathways and Intermediates (e.g., Döebner-von Miller, Skraup, Knorr, Povarov Reaction Principles)

The formation of the 6-fluoro-2,5-dimethylquinoline core likely follows the principles of the Döebner-von Miller reaction , which is a versatile method for synthesizing substituted quinolines. nih.gov This reaction involves the acid-catalyzed reaction of an aniline with α,β-unsaturated carbonyl compounds.

A plausible mechanistic pathway for the synthesis of 6-fluoro-2,5-dimethylquinoline is as follows:

Formation of the α,β-Unsaturated Carbonyl: Under acidic conditions, acetaldehyde undergoes an aldol condensation to form crotonaldehyde.

Michael Addition: The aniline derivative, 4-fluoro-3-methylaniline, acts as a nucleophile and adds to the crotonaldehyde via a 1,4-conjugate addition (Michael addition). This forms a β-anilino aldehyde intermediate.

Cyclization: The aldehyde portion of the intermediate is then attacked by the electron-rich aromatic ring of the aniline moiety in an electrophilic aromatic substitution-type reaction. This intramolecular cyclization forms a dihydroquinoline intermediate.

Dehydration: The resulting heterocyclic alcohol readily undergoes acid-catalyzed dehydration to form a more stable dihydroquinoline.

Oxidation: The final step is the oxidation of the dihydroquinoline to the fully aromatic 6-fluoro-2,5-dimethylquinoline. This oxidation can be promoted by an oxidizing agent present in the reaction mixture (often an intermediate from a side reaction or an added oxidant). nih.gov

The Skraup synthesis is another classic method that could be adapted, typically using glycerol, which dehydrates to form acrolein (the simplest α,β-unsaturated aldehyde). fordham.edursc.org The reaction with an aniline proceeds via a similar mechanism of conjugate addition, cyclization, and oxidation to yield the quinoline core. nih.gov While the Knorr and Povarov reactions are also important for quinoline synthesis, the Döebner-von Miller or Skraup pathways are most directly applicable to the substitution pattern of the target molecule. iipseries.org

Kinetics and Thermodynamics of Reaction Steps

Nitration: The kinetics of the nitration of quinoline have been studied, and the reaction mechanism is well-understood. rsc.org The reacting species is the protonated quinolinium ion. stackexchange.com The rate of nitration is significantly slower than that of comparable carbocyclic aromatic compounds like naphthalene, a consequence of the deactivating positive charge on the quinolinium ion. stackexchange.com The reaction rate is dependent on the concentrations of the quinolinium ion and the nitronium ion. The distribution of isomers (e.g., 5-nitro vs. 8-nitro) can be influenced by temperature, with kinetic control favoring one product at lower temperatures and thermodynamic control favoring a more stable product at higher temperatures. youtube.com For the target compound, steric hindrance from the 5-methyl group is the dominant factor kinetically controlling the regioselectivity of the nitration towards the 8-position.

Reaction StepKinetic ConsiderationsThermodynamic ProfileReference
Döebner-von Miller Cyclization Rate-determining step can vary; influenced by acid catalysis and temperature.Driven by the formation of the stable aromatic quinoline ring. nih.gov
Nitration Reaction proceeds via the protonated quinolinium ion; slower than nitration of naphthalene. Steric factors control regioselectivity.Exergonic reaction. Product stability influences isomer distribution at higher temperatures. stackexchange.comrsc.org

Advanced Spectroscopic and Crystallographic Characterization of 6 Fluoro 2,5 Dimethyl 8 Nitroquinoline

Vibrational Spectroscopy for Molecular Structure Elucidation and Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. For 6-Fluoro-2,5-dimethyl-8-nitroquinoline, the infrared spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components.

The presence of the nitro group (-NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching is anticipated in the 1500–1550 cm⁻¹ region, while the symmetric stretching is expected around 1330–1370 cm⁻¹. smolecule.com The carbon-nitrogen (C-N) stretching vibration associated with the nitro group is also expected to be observable.

Aromatic C-H stretching vibrations of the quinoline (B57606) ring are predicted to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically give rise to a group of bands in the 1450–1620 cm⁻¹ range. The substitution pattern on the aromatic rings will influence the exact positions and intensities of these bands.

The presence of the fluorine atom attached to the quinoline ring is expected to produce a strong C-F stretching vibration, typically in the 1000–1300 cm⁻¹ region. The methyl groups (-CH₃) will be identifiable by their characteristic symmetric and asymmetric stretching and bending vibrations. The C-H stretching vibrations of the methyl groups are expected in the 2850–3000 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Bands for this compound

Wavenumber (cm⁻¹)Assignment
> 3000Aromatic C-H Stretching
2850 - 3000Methyl C-H Stretching
1500 - 1550Asymmetric NO₂ Stretching
1450 - 1620Aromatic C=C and C=N Stretching
1330 - 1370Symmetric NO₂ Stretching
1000 - 1300C-F Stretching

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by vibrations of the quinoline ring system.

The symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, often shows a strong band in the Raman spectrum around 1330–1370 cm⁻¹. The aromatic ring stretching vibrations are also expected to be prominent in the Raman spectrum. The C-H stretching vibrations of the aromatic ring and methyl groups will also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. smolecule.com The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine, nitro, and methyl substituents.

The two methyl groups at the 2- and 5-positions are expected to appear as singlets in the upfield region of the spectrum, likely between δ 2.0 and 3.0 ppm. The fluorine atom at the 6-position is expected to cause splitting of the signal for the proton at the 7-position due to through-space coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 9.0m
CH₃ (at C2)2.0 - 3.0s
CH₃ (at C5)2.0 - 3.0s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region, typically between δ 110 and 160 ppm. The carbons directly attached to the electron-withdrawing nitro and fluorine groups (C8 and C6, respectively) are expected to be significantly deshielded and appear at lower field. smolecule.com Conversely, carbons ortho and para to these substituents may experience some shielding.

The carbon atoms of the two methyl groups are expected to have chemical shifts in the upfield region, typically between δ 15 and 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C110 - 160
C-FDownfield shifted
C-NO₂Downfield shifted
CH₃15 - 25

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. For this compound, COSY would be crucial for identifying the connectivity between the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons, including those of the aromatic ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as C5, C6, C8, and the carbons at the ring junctions. For instance, correlations from the methyl protons to the adjacent ring carbons would confirm their positions.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure of this compound can be achieved.

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X-ray Diffraction (XRD) Studies for Solid-State Molecular Architecture and Crystal Packing

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Computational Chemistry and Theoretical Modeling of 6 Fluoro 2,5 Dimethyl 8 Nitroquinoline

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and electronic behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density, which simplifies the computation significantly without a major loss of accuracy. scispace.com

Geometry optimization is a primary application of DFT, where the algorithm systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy. This lowest-energy structure, or ground state geometry, represents the most stable conformation of the molecule. For 6-Fluoro-2,5-dimethyl-8-nitroquinoline, this process would yield precise information on bond lengths, bond angles, and dihedral angles between the quinoline (B57606) ring and its various substituents (fluoro, methyl, and nitro groups). This optimized structure is the starting point for all subsequent property calculations. scispace.com DFT is also highly effective for studying the electronic properties of isolated drug molecules and their interactions. nih.gov

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The exchange-correlation functional is an approximation of the complex quantum mechanical interactions between electrons. There is no single universal functional, and the choice depends on the specific properties and system being studied. A popular and versatile choice for organic molecules is the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange and correlation. scirp.orguantwerpen.be Other functionals like M06-2X may also be employed, particularly for systems where non-covalent interactions are important. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. nih.govresearchgate.net The additional characters denote extra functions: "++" for diffuse functions on all atoms (important for anions and weak interactions) and "(d,p)" for polarization functions (important for describing bond shapes accurately). The selection involves a trade-off between computational cost and the desired level of accuracy. scirp.org

Table 1: Commonly Used DFT Functionals and Basis Sets for Aromatic Heterocycles

FunctionalDescriptionCommonly Paired Basis SetTypical Application
B3LYPHybrid functional balancing accuracy and efficiency. nih.gov6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties. nih.gov
M06-2XHigh non-local exchange hybrid meta-GGA functional.6-311++G(d,p)Kinetics, thermodynamics, and systems with non-covalent interactions. nih.gov
PBE0Parameter-free hybrid functional.6-31G(d,p)Predicting electron excitations and electronic spectra. nih.gov
LSDALocal Spin Density Approximation.SDDUsed for systems containing heavy atoms, like transition metals. nih.gov

Electronic Structure Analysis and Reactivity Prediction

Once the geometry of this compound is optimized, DFT can be used to analyze its electronic structure in detail, providing predictions about its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org

HOMO: This orbital acts as an electron donor, and its energy level (EHOMO) is related to the molecule's ionization potential. A higher EHOMO value indicates a greater ability to donate electrons. mdpi.com

LUMO: This orbital acts as an electron acceptor, and its energy level (ELUMO) is related to the molecule's electron affinity. nih.gov A lower ELUMO value suggests a greater ability to accept electrons.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Note: These values are hypothetical examples based on similar molecules and are for illustrative purposes only.

ParameterSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--6.85Electron-donating capability
LUMO EnergyELUMO--2.95Electron-accepting capability
Energy GapΔEELUMO - EHOMO3.90Chemical stability and reactivity mdpi.com
Chemical Hardnessη(ELUMO - EHOMO) / 21.95Resistance to change in electron distribution
Chemical SoftnessS1 / (2η)0.256Inverse of hardness, indicates higher reactivity
Electronegativityχ-(EHOMO + ELUMO) / 24.90Power to attract electrons

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. The MEP is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential (blue) might be located on the hydrogen atoms of the methyl groups and near the carbon attached to the fluorine atom.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugation, and other intramolecular interactions that contribute to molecular stability. researchgate.net It examines the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals).

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. In this compound, NBO analysis could reveal key stabilizing interactions, such as:

Delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic ring.

Hyperconjugation between the C-H σ bonds of the methyl groups and the π* orbitals of the quinoline system.

Table 3: Hypothetical Key NBO Interactions and Stabilization Energies for this compound Note: These are representative examples of interactions that would be investigated.

Donor NBO (i)Acceptor NBO (j)Interaction TypeStabilization Energy E(2) (kcal/mol)
LP(1) N (Quinoline)π* (C-C Ring)Lone Pair -> Antibonding π25.5
LP(2) O (Nitro)π* (N-O)Lone Pair -> Antibonding π45.2
π (C=C Ring)π* (C=C Ring)π -> Antibonding π18.9
σ (C-H Methyl)π* (C=C Ring)Hyperconjugation4.8

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Electron Density Distribution

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the localization of electrons in a molecule. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of electron pairs, covalent bonds, and lone pairs. For this compound, an ELF analysis would be expected to reveal distinct regions of high electron localization. Covalent bonds, such as the C-C and C-N bonds within the quinoline ring system, the C-F bond, the C-H bonds of the methyl groups, and the N-O bonds of the nitro group, would be characterized by high ELF values, indicating a high probability of finding an electron pair in these regions. taylorandfrancis.com The analysis would also highlight the lone pairs on the nitrogen and oxygen atoms.

The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions within and between molecules. researchgate.netchemrxiv.org An RDG analysis of this compound would be instrumental in understanding the intramolecular interactions that contribute to its conformational stability. It would likely reveal weak attractive and repulsive interactions between the various functional groups. For instance, potential steric clashes between the methyl groups and the nitro group could be identified as regions of high RDG. Conversely, weak van der Waals interactions between different parts of the molecule would also be visualized.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable in drug discovery and materials science for predicting the activity and properties of novel compounds. nih.gov

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR or QSPR model for quinoline derivatives, including this compound, involves the calculation of a wide range of molecular descriptors. dergipark.org.trresearchgate.net These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties. For a predictive model, a dataset of quinoline derivatives with known biological activities (e.g., anticancer or antimicrobial) or properties would be used. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical model that relates the descriptors to the observed activity or property. rsc.org

Table 1: Representative Molecular Descriptors for QSAR/QSPR Studies of Quinoline Derivatives

Descriptor Type Examples Description
Electronic Dipole moment, HOMO/LUMO energies, Mulliken charges Describe the electronic distribution and reactivity of the molecule.
Steric Molecular weight, Molar refractivity, van der Waals volume Quantify the size and shape of the molecule.
Topological Wiener index, Kier & Hall indices Describe the connectivity of atoms in the molecule.

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

Correlation of Theoretical Descriptors with Experimental Data

A crucial step in QSAR/QSPR modeling is the correlation of the calculated theoretical descriptors with experimentally determined data. nih.gov For a series of quinoline derivatives, this would involve measuring a specific biological activity, such as the half-maximal inhibitory concentration (IC50) against a particular cancer cell line or microbial strain. nih.gov The experimental data is then statistically correlated with the calculated molecular descriptors to develop a robust and predictive model. A high correlation coefficient indicates that the chosen descriptors are relevant to the biological activity being studied. nih.gov Such models can then be used to predict the activity of new, unsynthesized quinoline derivatives like this compound. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the three-dimensional structure and dynamic behavior of molecules. nih.gov These methods are particularly useful for understanding how a molecule like this compound might behave in a biological environment.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. drugdesign.org For this compound, the primary sources of conformational flexibility are the rotation of the two methyl groups and the nitro group. A potential energy surface (PES) can be calculated by systematically rotating these groups and calculating the molecule's energy at each orientation. aip.org The minima on the PES correspond to the most stable conformers, while the maxima represent the energy barriers for interconversion. researchgate.net This analysis would reveal the preferred spatial arrangement of the substituents on the quinoline ring.

Ligand-Target Interaction Simulations (e.g., protein binding sites)

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of a small molecule (ligand) to a biological macromolecule (target), such as a protein or DNA. researchgate.netnih.gov Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, by interacting with various protein targets. researchgate.netnih.govresearchgate.netmdpi.comsci-hub.se

Molecular docking could be used to predict the binding mode of this compound to the active site of various potential protein targets. researchgate.net This would involve computationally placing the molecule in the binding pocket of the protein and scoring the different orientations to identify the most favorable binding pose. mdpi.comnih.gov

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.commdpi.com These simulations provide detailed information about the stability of the complex, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein, and any conformational changes that may occur upon binding. researchgate.net

Table 2: Potential Protein Targets for Quinoline Derivatives

Target Class Specific Examples Potential Therapeutic Area
Kinases Tyrosine kinases, PI3K Anticancer
Topoisomerases Topoisomerase I and II Anticancer
Tubulin Anticancer
Bacterial Enzymes DNA gyrase, Topoisomerase IV Antimicrobial

| Protozoal Enzymes | Dihydrofolate reductase | Antimalarial |

Non-Linear Optical (NLO) Properties

There is no specific data available in the reviewed scientific literature regarding the computationally determined non-linear optical (NLO) properties of this compound. Theoretical investigations into the NLO properties of organic molecules typically involve the calculation of parameters such as the first and second hyperpolarizabilities (β and γ, respectively). These calculations are often performed using quantum chemical methods like Density Functional Theory (DFT).

For analogous molecules, the combination of electron-donating and electron-withdrawing groups attached to a π-conjugated system, such as the quinoline core, is known to be a key factor in enhancing NLO responses. The fluoro, dimethyl, and nitro substituents on the quinoline scaffold of the target compound suggest that it could possess interesting NLO properties, but without specific computational studies, no quantitative data can be provided.

Table 1: Theoretical Non-Linear Optical Properties of this compound

Parameter Symbol Calculated Value
First Hyperpolarizability β Data not available

Thermodynamic Parameters from Theoretical Calculations

Specific theoretical calculations detailing the thermodynamic parameters of this compound were not found in the public domain. Such calculations are typically performed to predict properties like the zero-point vibrational energy (ZPVE), thermal energy (E), specific heat capacity (Cv), and entropy (S). These parameters provide valuable insights into the stability, reactivity, and behavior of a molecule under various temperature conditions.

Computational chemistry software can estimate these properties by performing frequency calculations on the optimized molecular geometry. These theoretical values are crucial for understanding the chemical behavior of a compound, especially in the absence of experimental data.

Table 2: Theoretical Thermodynamic Parameters of this compound

Parameter Symbol Calculated Value
Zero-Point Vibrational Energy ZPVE Data not available
Thermal Energy E Data not available
Specific Heat Capacity Cv Data not available

Advanced Applications and Materials Science Potential of 6 Fluoro 2,5 Dimethyl 8 Nitroquinoline

Optoelectronic and Photovoltaic Applications of Quinoline (B57606) Derivatives

The rigid, planar structure and π-conjugated system of the quinoline ring make it an excellent scaffold for the development of optoelectronic materials. jetir.orgnih.gov Quinoline derivatives are widely investigated for their roles in organic electronics due to their inherent charge transport properties and high thermal and oxidative stability. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Quinoline derivatives are integral to the advancement of OLED and OFET technologies. nih.govnih.gov In OLEDs, metal complexes of quinolines, such as Tris-(8-hydroxyquinolinato) aluminum (Alq3), are benchmark materials used as fluorescent emitters and electron transport layers. researchgate.netdergipark.org.tr The performance of these materials is highly dependent on their molecular structure, which influences their luminescence, thermal stability, and charge-carrying capabilities. researchgate.netrsc.org

For 6-Fluoro-2,5-dimethyl-8-nitroquinoline, the presence of the electron-withdrawing nitro and fluoro groups can enhance its electron-accepting properties, a desirable trait for electron transport materials in OLEDs and n-channel semiconductors in OFETs. The methyl groups, being electron-donating, can modulate the electronic properties and improve solubility in organic solvents, which is crucial for device fabrication via solution-processing techniques. The combination of these substituents on the quinoline core could lead to a material with balanced charge transport and good film-forming properties, essential for high-performance OLEDs and OFETs. researchgate.net

Below is a table showcasing the performance of selected quinoline-based materials in OLEDs to illustrate the potential of this class of compounds.

CompoundRole in OLEDMax. External Quantum Efficiency (EQE)Emission Color
PXZ-QLEmitter17.3%Green
PTZ-QLEmitter14.8%Green
DMAC-QLEmitter7.7%Blue-Green

This table presents data for illustrative quinoline derivatives to demonstrate the potential of the quinoline scaffold in OLED applications. Data is sourced from a study on thermally activated delayed fluorescence (TADF) emitters. rsc.org

Dye-Sensitized Solar Cells (DSSCs) and Polymer Solar Cells

In the realm of photovoltaic technologies, quinoline derivatives have been explored as components of organic sensitizers in DSSCs. researchgate.netnih.govunesp.br The typical structure of a dye in a DSSC is a donor-π-acceptor (D-π-A) system, where the quinoline moiety can act as a π-linker or an acceptor. researchgate.net The efficiency of these dyes is influenced by their ability to absorb light, the energy levels of their molecular orbitals for effective electron injection into the semiconductor (like TiO2), and the regeneration of the dye by the electrolyte. unesp.br

The electronic properties of this compound make it an interesting candidate for photovoltaic applications. The strong electron-withdrawing nature of the 8-nitro group could make this part of the molecule an effective electron acceptor. Theoretical investigations on other quinoline-based dyes have shown that such modifications can lead to a smaller band gap and favorable absorption properties. unesp.br The fluoro and dimethyl groups can be used to fine-tune the electronic structure and physical properties of the molecule to optimize its performance in solar cells. Co-sensitization, a strategy where multiple dyes are used to broaden the light absorption range, has proven to be highly effective in DSSCs, and novel quinoline derivatives are continuously being explored for this purpose. mdpi.com

The following table summarizes the performance of some quinoline-based dyes in DSSCs, highlighting the potential of this molecular framework.

Dye DesignationOverall Conversion Efficiency (η)Short-Circuit Current (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)
BPA-Q3.07%7.230.61
CBZ-Q2.11%5.340.58
DEA-Q1.15%3.140.56

This table shows the performance of different N-substituent chromophores in quinoline-based dyes for DSSCs, demonstrating the tunability of their photovoltaic properties. researchgate.net

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the quinoline scaffold has led to its extensive use in the development of fluorescent probes and sensors for various applications, including bio-imaging. researchgate.netcrimsonpublishers.comnih.govcrimsonpublishers.com Quinoline-based probes are designed to detect metal ions, anions, and biologically important molecules through changes in their fluorescence emission. nih.gov The sensitivity and selectivity of these probes can be tuned by modifying the substituents on the quinoline ring. nih.gov

The compound this compound possesses features that are promising for the design of fluorescent probes. The nitro group is known to quench fluorescence, which can be exploited in designing "turn-on" fluorescent sensors. For instance, the reduction of the nitro group to an amino group in the presence of a specific analyte can restore fluorescence, providing a clear signal. The fluoro and methyl groups can be used to modulate the photophysical properties, such as quantum yield and Stokes shift, and to influence the probe's solubility and biocompatibility. nih.gov The development of quinoline-based probes is a rapidly advancing field, with ongoing efforts to create molecules with enhanced properties like deeper tissue penetration and lower phototoxicity for advanced bio-imaging applications. crimsonpublishers.com

Catalytic Activity Investigations of Quinoline Compounds

The nitrogen atom in the quinoline ring and the possibility of introducing various functional groups make quinoline derivatives versatile ligands in metal catalysis and potential catalysts in their own right. mdpi.comiaea.orgresearchgate.netias.ac.innih.gov

Exploration of the Quinoline Moiety as a Ligand in Metal Catalysis

Quinoline and its derivatives are widely used as ligands in transition-metal catalysis. iaea.orgias.ac.in The nitrogen atom provides a coordination site for metal ions, and the properties of the resulting metal complexes can be tuned by altering the substituents on the quinoline ring. These complexes have been employed in a variety of catalytic reactions. researchgate.netias.ac.in

For this compound, the nitrogen atom of the quinoline ring can coordinate with a metal center. The electronic properties of the ligand, influenced by the fluoro, dimethyl, and nitro groups, would in turn affect the catalytic activity of the metal complex. The electron-withdrawing groups might enhance the Lewis acidity of the metal center, which could be beneficial for certain catalytic transformations. The steric hindrance provided by the methyl groups could also influence the selectivity of the catalytic reaction.

Assessment of Catalytic Potential in Organic Transformations (e.g., Catecholase Activity Mimicry)

Quinoline-based compounds, particularly when complexed with metal ions like copper, have been shown to mimic the activity of enzymes such as catechol oxidase. mdpi.com This enzyme catalyzes the oxidation of catechols to quinones. The catalytic efficiency of these biomimetic systems depends on the structure of the quinoline ligand and the nature of the metal ion. mdpi.com Studies have shown that electron-donating groups on the quinoline ligand can enhance the catalytic activity by increasing the electron density at the coordinating nitrogen atom, leading to more stable and active complexes. mdpi.com

The table below shows the catalytic activity of various copper-quinoline complexes in the oxidation of catechol, illustrating the influence of the ligand structure on the reaction rate.

LigandMetal SaltOxidation Rate (μM/min)
2-chloroquinoline-3-carbohydrazideCu(OAc)₂1.83
2-morpholinoquinoline-3-carbaldehydeCu(OAc)₂1.58
2-oxo-1,2-dihydroquinoline-3-carbaldehydeCu(OAc)₂0.74

This table presents data for the catalytic oxidation of catechol by different copper-quinoline complexes, demonstrating the impact of the quinoline ligand's chemical structure on catalytic activity. mdpi.com

Research on this compound in Advanced Functional Materials Remains Nascent

Despite a thorough investigation into the scientific literature, detailed research findings on the application of this compound in the realm of advanced functional materials are not presently available. While the broader class of quinoline derivatives has garnered significant interest for various applications, specific studies detailing the materials science potential of this particular compound, including data on its electronic, optical, or structural properties relevant to advanced materials, are yet to be published.

The exploration of quinoline scaffolds in materials science is an active area of research. Scientists are investigating their potential in fields such as organic electronics, sensing, and photonics due to their unique photophysical and electronic characteristics. The strategic placement of functional groups, such as fluorine, methyl, and nitro groups, on the quinoline core, as seen in this compound, is a common approach to fine-tune the properties of these materials. Fluorine atoms, for instance, are known to enhance thermal and chemical stability, as well as influence the electronic properties of organic molecules. The nitro group, being a strong electron-withdrawing group, can significantly impact the photophysical and charge-transport properties of the quinoline system.

However, without specific experimental or theoretical studies on this compound, any discussion of its potential in advanced functional materials would be purely speculative. The scientific community awaits dedicated research to elucidate the specific properties of this compound and to determine its viability for applications in materials science. Future research would likely involve its synthesis and characterization, followed by detailed investigations into its photophysical properties, thermal stability, and performance in device prototypes. Such studies would be crucial in unlocking the potential of this compound as a building block for the next generation of advanced functional materials.

Environmental Transformations and Electrochemical Behavior of Nitroquinoline Compounds

Mechanisms of Environmental Degradation

The environmental persistence of nitroaromatic compounds, including 6-Fluoro-2,5-dimethyl-8-nitroquinoline, is a significant concern due to their widespread industrial use and resulting contamination of soil and groundwater. asm.org These compounds are generally resistant to oxidative degradation, a trait conferred by the electron-withdrawing properties of the nitro group combined with the stable aromatic ring. asm.org However, they are subject to various environmental transformation processes.

Abiotic degradation involves non-biological processes that break down chemical compounds. For nitroaromatic compounds, photochemical degradation is a primary abiotic pathway. researchgate.net Exposure to sunlight can initiate both oxidation and reduction reactions in compounds like 2,4,6-trinitrotoluene (B92697) (TNT), leading to the release of nitrite, nitrate, and ammonium (B1175870) ions. researchgate.net This is often followed by condensation reactions between the resulting oxidation and reduction products. researchgate.net The UV–H₂O₂ process is a standard advanced oxidation process used for the degradation of various nitroaromatic compounds in water treatment. rsc.org

Hydrolytic degradation is another potential abiotic pathway, although it is less common for many nitroaromatics unless specific conditions are met. For instance, significant hydrolysis of TNT requires alkaline conditions (pH ≥ 9), which are not typical in most natural environments. researchgate.net The photochemical hydrolysis of compounds like 1,3,5-trinitrobenzene (B165232) has also been studied, indicating that light can facilitate hydrolytic breakdown. rsc.org

Despite their recalcitrance, many microorganisms have evolved pathways to degrade nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. asm.orgnih.gov Microbial biotransformation is a key process where microorganisms modify organic compounds through enzymatic reactions. medcraveonline.com This can lead to either complete mineralization (biodegradation) or the formation of various metabolites. nih.gov

The primary mechanism for the biological transformation of nitroaromatics is the reduction of the nitro group to an amino function. nih.gov This process is often cometabolic, meaning the microbes require other carbon sources to supply the necessary reducing equivalents. nih.gov Bacteria have developed diverse strategies to metabolize these compounds, with degradation pathways initiated by oxidation, partial reduction, or attack by a hydride ion. nih.gov

For quinoline (B57606) and its derivatives, specific microbial degradation pathways have been identified. For example, a Pseudomonas species was found to metabolize quinoline through a novel pathway involving 8-hydroxycoumarin (B196171) as a major metabolite, with 2-hydroxyquinoline (B72897) and 2,8-dihydroxyquinoline as intermediates. nih.gov The degradation of quinoline by Pseudomonas putida 86 also proceeds through an 8-hydroxycoumarin pathway, ultimately leading to the cleavage of the heterocyclic ring. nih.gov While these studies focus on the parent quinoline molecule, they provide a foundational understanding of the enzymatic machinery that could potentially act on substituted derivatives like this compound.

The general strategies for bacterial degradation of nitroaromatics often parallel the oxidative pathways for other aromatic compounds, but with modifications to handle the nitro group. nih.gov

The degradation of nitroquinolines leads to a variety of transformation products, depending on the pathway. Under biotic conditions, the reduction of the nitro group is a common initial step, forming amino-aromatic compounds. nih.gov If not further mineralized, these amino derivatives can become part of the remediation scheme, sometimes being immobilized on soil particles. nih.gov

In the microbial metabolism of quinoline itself, identified intermediates include 2-hydroxyquinoline, 8-hydroxycoumarin, 2,8-dihydroxyquinoline, and 2,3-dihydroxyphenylpropionic acid. nih.gov The specific transformation products of this compound would likely involve initial reduction of the 8-nitro group to an 8-amino group, followed by potential hydroxylation and ring cleavage, influenced by the fluoro and dimethyl substituents on the quinoline core. Direct amination of nitroquinoline derivatives has been studied synthetically, resulting in various aminoquinolines and, in some cases, conversion of the nitro group to a nitroso group. nih.gov

Electrochemical Investigations of Nitroquinoline Derivatives

Electrochemical methods are valuable for studying the redox properties of nitroquinoline compounds and for their quantitative determination at low concentrations. researchgate.netelectrochemsci.org The electrochemical reduction of the nitro group is the primary focus of these investigations.

Various voltammetric techniques have been employed to study nitroquinolines. These methods measure the current that develops in an electrochemical cell as a function of an applied potential. libretexts.org

DC Tast Polarography: This is a variation of DC polarography where the current is measured at the end of the mercury drop's life, minimizing oscillations and improving sensitivity. researchgate.net It has been used to investigate compounds like 1-nitropyrene, a related nitroaromatic compound. researchgate.net The technique is well-suited for reducible organic compounds. chem-soc.si

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that minimizes the effect of charging current, making it ideal for detecting low concentrations (down to 10⁻⁸ M). wikipedia.orgmaciassensors.com It involves superimposing small voltage pulses on a linear potential ramp and plotting the difference in current before and at the end of the pulse. wikipedia.org DPV has been successfully used to determine 8-nitroquinoline (B147351) and 5-nitroquinoline (B147367) in water samples. researchgate.netresearchgate.net The resulting voltammogram is peak-shaped, with the peak height proportional to the analyte's concentration. palmsens.com

Cyclic Voltammetry (CV): CV is used to study the qualitative aspects of electrochemical processes, such as reaction reversibility and the presence of intermediates. libretexts.org The potential of a working electrode is cycled, and the resulting current is measured. libretexts.org Studies on various nitroquinoline isomers have used CV to characterize their electrochemical behavior, showing that the reduction of the nitro group is typically an irreversible process. researchgate.netresearchgate.net The peak potential in CV is influenced by factors like pH and the specific structure of the nitroquinoline derivative. researchgate.net

The electrochemical reduction of 5-nitroquinoline at a carbon film electrode, for instance, is believed to be a four-electron process that reduces the nitro group to a hydroxylamino group, a mechanism analogous to that observed at mercury electrodes. researchgate.net

Mercury Electrodes: Dropping mercury electrodes (DME) and hanging mercury drop electrodes (HMDE) have historically been used for polarographic and voltammetric studies of nitroaromatic compounds. researchgate.netchem-soc.si Renewable amalgam film electrodes, which offer good stability and sensitivity, have also been employed for determining related quinoline derivatives. nih.gov

Carbon Paste Electrodes (CPE): CPEs are a mixture of graphite (B72142) powder and a pasting liquid. They are low-cost and offer a renewable surface. The voltammetric behavior of 5-amino-6-nitroquinoline (B123580) has been studied using CPEs. electrochemsci.org Modified CPEs, for instance with nanomaterials, can enhance sensitivity and selectivity for various analytes. dntb.gov.ua

Carbon Film Electrodes (CFE): CFEs are noted for their wide potential window, high sensitivity, low noise, and easily renewable surface. researchgate.net They have been proven effective for the determination of 5-nitroquinoline, serving as an environmentally friendlier alternative to mercury electrodes. researchgate.netresearchgate.net

Other Carbon-Based Electrodes: Glassy carbon electrodes (GCE) and carbon fiber rod electrodes (CFRE) are also widely used. electrochemsci.orgnih.gov CFREs, which are inexpensive and easy to regenerate, have been successfully applied to the determination of 5-amino-6-nitroquinoline. electrochemsci.org Pencil graphite electrodes (PGE) have also gained popularity as disposable, low-cost sensors for analyzing a wide range of pharmaceutical compounds. mdpi.com The choice between these materials often depends on the specific analyte and the desired performance characteristics, such as potential window and sensitivity. nih.govmdpi.com

Electrochemical Reduction Mechanisms of Nitro Groups in Quinoline Systems

The electrochemical reduction of nitroaromatic compounds, including nitroquinolines, is a multifaceted process that has been extensively studied. The reduction pathway of the nitro group (-NO₂) typically proceeds through a series of intermediates to the corresponding amine (-NH₂). This transformation is generally irreversible and involves the transfer of multiple electrons and protons.

The initial step in the reduction of a nitro group in a quinoline system is a one-electron transfer to form a nitro radical anion. The stability and subsequent reaction of this radical anion are influenced by the solvent, pH, and the molecular structure of the quinoline derivative. In protic media, the reduction generally follows a four-electron, four-proton pathway to form a hydroxylamine (B1172632) derivative, which can be further reduced to an amine in a subsequent two-electron, two-proton step.

Formation of Hydroxylamine: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Formation of Amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The specific potential at which these reduction steps occur is dependent on the substitution pattern of the quinoline ring. Electron-withdrawing groups, such as the nitro group itself, facilitate the reduction by lowering the electron density of the aromatic system. Conversely, electron-donating groups would be expected to make the reduction more difficult, shifting the reduction potential to more negative values.

In the case of this compound, the presence of the fluorine atom, an electron-withdrawing group, would likely facilitate the reduction of the nitro group. The methyl groups, being electron-donating, would have an opposing effect, though generally, the influence of a halogen is more pronounced.

The electrochemical behavior of nitroquinolines has been investigated using various techniques, with studies on compounds like 5-nitroquinoline, 6-nitroquinoline, and 8-nitroquinoline showing that the reduction mechanism is consistent with the general pathway described above. researchgate.net The reduction of nitroxoline, a nitroquinoline derivative, at a mercury electrode in buffered solutions (pH 2-11) occurs in two irreversible cathodic steps. The first step is attributed to the reduction of the -NO₂ group to the hydroxylamine stage, and the second to the reduction-saturation of the C=N double bond. nih.gov

The pH of the solution plays a critical role in the electrochemical reduction of nitro compounds. acs.org The availability of protons influences the kinetics of the reaction, with the reduction potentials shifting to more negative values as the pH increases. This pH dependence confirms the involvement of protons in the rate-determining steps of the reduction process. acs.org

Analytical Methodologies for Electrochemical Detection and Characterization

A variety of electroanalytical techniques are employed for the detection and characterization of nitroquinoline compounds due to their high sensitivity, selectivity, and relatively low cost. nih.govazolifesciences.com These methods are based on measuring the current or potential changes resulting from the electrochemical reduction or oxidation of the analyte at an electrode surface. azolifesciences.com

Voltammetric Techniques:

Voltammetry is a primary set of methods used for the analysis of electroactive species like nitroquinolines. nih.gov In these techniques, a varying potential is applied to a working electrode, and the resulting current is measured.

Cyclic Voltammetry (CV): This technique is often used for mechanistic studies to investigate the redox behavior of a compound. By scanning the potential in both forward and reverse directions, CV provides information on the reversibility of the electron transfer processes and the stability of the generated intermediates. nih.gov

Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity and better resolution than linear sweep voltammetry, making it suitable for quantitative analysis. nih.gov It involves applying small pulses of a fixed magnitude superimposed on a linear potential ramp. The current is measured just before and after each pulse, and the difference is plotted against the potential. nih.gov

Square Wave Voltammetry (SWV): SWV is another highly sensitive technique that allows for rapid analysis. nih.gov It utilizes a square wave potential waveform superimposed on a staircase ramp. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted. nih.gov

The choice of the working electrode material is crucial for the performance of these methods. nih.gov While mercury electrodes have been traditionally used for the reduction of nitro compounds, solid electrodes such as glassy carbon, carbon paste, and various modified electrodes are now more common due to safety and environmental concerns. researchgate.net

Stripping Voltammetry:

For the determination of trace concentrations of nitroquinolines, stripping voltammetry techniques can be employed. Adsorptive stripping differential pulse voltammetry (AdSDPV) involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode before the voltammetric scan. researchgate.net This preconcentration step significantly enhances the sensitivity of the measurement.

Amperometry:

Amperometry involves holding the potential of the working electrode at a constant value corresponding to the oxidation or reduction of the analyte and measuring the resulting current as a function of time. This technique is often used in flow injection analysis systems and as a detection method for liquid chromatography. researchgate.net

The following table summarizes the key electroanalytical methods used for the characterization of nitroquinoline compounds:

Technique Principle Primary Application
Cyclic Voltammetry (CV) The potential is swept linearly in both forward and reverse directions, and the resulting current is measured.Mechanistic studies, investigation of redox behavior.
Differential Pulse Voltammetry (DPV) Small potential pulses are superimposed on a linear potential ramp. The current difference before and after the pulse is measured.Quantitative analysis with high sensitivity.
Square Wave Voltammetry (SWV) A square wave potential is superimposed on a staircase potential ramp. The difference in current between forward and reverse pulses is measured.Rapid and highly sensitive quantitative analysis.
Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) The analyte is preconcentrated on the electrode surface by adsorption before a DPV scan.Trace and ultra-trace analysis.
Amperometry A constant potential is applied to the working electrode, and the current is measured over time.Detection in flow systems, chromatographic detection.

These electroanalytical methods provide powerful tools for both the qualitative and quantitative analysis of nitroquinoline compounds in various matrices, contributing to a better understanding of their electrochemical properties and environmental fate.

Future Research Directions and Unexplored Avenues for 6 Fluoro 2,5 Dimethyl 8 Nitroquinoline

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of polysubstituted quinolines, particularly those with a specific regiochemistry like 6-fluoro-2,5-dimethyl-8-nitroquinoline, often faces challenges such as harsh reaction conditions, low yields, and the formation of multiple isomers. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, frequently require high temperatures and strong acids, limiting their compatibility with sensitive functional groups and raising environmental concerns. rsc.orgrsc.orgekb.eg

Future research should pivot towards the development of more sophisticated and efficient synthetic strategies. Key areas of exploration include:

Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of environmentally benign solvents like water, ethanol, or ionic liquids, which can enhance reaction rates and simplify product isolation. rsc.orgrsc.org Microwave-assisted organic synthesis (MAOS) is another promising avenue, often leading to dramatically reduced reaction times and improved yields for quinoline (B57606) synthesis. rsc.org

Advanced Catalysis: There is a significant opportunity to explore novel catalytic systems. Nanocatalysts, for instance, offer high surface area and catalytic activity, enabling reactions under milder conditions with improved efficiency and catalyst recyclability. researchgate.netnih.gov The development of transition-metal-catalyzed cross-coupling and annulation reactions could provide highly regioselective pathways to construct the substituted quinoline core, offering precise control over the final structure. orientjchem.org

A comparative table of potential synthetic approaches is presented below.

Synthetic Strategy Potential Starting Materials Key Advantages Research Focus
Modified Friedländer Annulation 4-Fluoro-3-methyl-6-nitroaniline and a suitable β-dicarbonyl compoundConvergent, builds the core in one stepDevelopment of reusable solid acid catalysts (e.g., Nafion NR50) to improve yields and simplify workup. arabjchem.org
Multi-component Reactions (MCRs) Substituted anilines, aldehydes, and activated methylene (B1212753) compoundsHigh atom economy, operational simplicity, rapid assembly of molecular complexityOptimization of catalyst and solvent systems (e.g., ionic liquids) to control regioselectivity for the desired isomer. orientjchem.org
Transition-Metal Catalyzed C-H Activation/Annulation Halogenated nitroanilines and alkynesHigh regioselectivity, functional group toleranceDesign of specific palladium or copper catalytic systems for the direct and efficient assembly of the polysubstituted quinoline ring.
Flow Chemistry Synthesis Optimized reactants from batch studiesEnhanced safety, scalability, process control, potential for in-line monitoringDevelopment of a multi-step flow reactor that integrates quinoline formation, nitration, and purification.

These advanced synthetic methodologies promise not only to improve the accessibility of this compound but also to provide more sustainable and cost-effective production routes.

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial. Process Analytical Technology (PAT), utilizing in-situ spectroscopic techniques, offers a powerful solution for real-time monitoring and control. Future research should focus on integrating these advanced analytical methods into the synthesis of this compound.

The primary spectroscopic techniques for exploration include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into the reaction vessel to monitor the concentration of reactants, intermediates, and products by tracking their characteristic vibrational bands. ekb.eg For instance, the disappearance of the carbonyl stretch from a reactant and the appearance of bands associated with the quinoline ring system can provide a real-time kinetic profile of the reaction. ekb.eg

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or solvent-heavy media due to the weak Raman scattering of water. It can provide detailed structural information and is highly sensitive to changes in the aromatic ring and nitro group vibrations. Real-time monitoring of the distinct nitro stretching frequency (around 1350 cm⁻¹) could precisely track the nitration step, ensuring optimal conversion while minimizing over-nitration or side-product formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are emerging as powerful PAT tools. For a molecule like this compound, ¹⁹F NMR spectroscopy could be particularly insightful for monitoring the fluorination step or tracking reactions involving the fluorine-containing precursor in real-time.

The integration of these techniques would enable a shift from conventional, offline analysis to a modern, data-rich approach, leading to enhanced process understanding, improved yields, and consistent product quality.

Spectroscopic Technique Parameter Monitored Potential Application in Synthesis Key Benefit
In-situ FTIR Functional group concentrations (e.g., C=O, N-H, C=N)Monitoring the rate of cyclization in Friedländer or MCR synthesis.Provides real-time kinetic data for reaction optimization. ekb.eg
Raman Spectroscopy Vibrational modes of the aromatic ring and nitro groupPrecise endpoint determination for the nitration step; monitoring crystalline form during product isolation.High specificity for key functional groups, compatible with aqueous media. nih.gov
¹⁹F NMR Spectroscopy Chemical environment of the fluorine atomTracking the conversion of a fluorine-containing starting material.Unambiguous monitoring of fluorine-specific transformations.

Synergistic Application of Computational and Experimental Methodologies

Computational chemistry offers powerful predictive tools that can significantly accelerate the research and development process. By combining theoretical calculations with experimental validation, a deeper understanding of the molecular properties and reactivity of this compound can be achieved.

Future research should embrace a synergistic approach:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of the target molecule. nih.govarabjchem.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its electronic transitions and potential applications in optoelectronics. nih.govarabjchem.org Furthermore, mapping the Molecular Electrostatic Potential (MEP) surface can predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of subsequent functionalization reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound is explored for biological applications, QSAR models can be developed to correlate its structural features with a specific activity. nih.gov By building models based on a series of related nitroquinoline derivatives, it may be possible to predict the activity of this compound and guide the synthesis of analogs with enhanced potency. nih.govmdpi.com

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and energy profiles of potential synthetic pathways. This can help rationalize experimental outcomes and identify the most energetically favorable routes, thereby optimizing reaction conditions for higher efficiency and selectivity.

This integrated computational-experimental workflow allows for a more rational design of experiments, reducing the time and resources required for discovery and optimization.

Computational Method Predicted Property Experimental Correlation Research Goal
DFT HOMO/LUMO energies, electronic transitionsUV-Vis and fluorescence spectroscopyPredict optical and electronic properties for materials science applications. nih.govbohrium.com
TD-DFT NMR chemical shifts, IR/Raman frequencies¹H, ¹³C, ¹⁹F NMR and IR/Raman spectroscopyAid in the structural confirmation and interpretation of experimental spectra. bohrium.com
QSAR Predicted biological activity (e.g., cytotoxicity)In-vitro biological assaysGuide the design of new analogs with improved therapeutic potential. nih.gov
Molecular Docking Binding affinity and mode to a biological targetEnzyme inhibition assaysIdentify potential protein targets and rationalize biological activity. nih.gov

Exploration of Emerging Application Domains in Advanced Materials Science

The unique electronic profile of this compound, arising from the interplay between the electron-donating methyl groups and the electron-withdrawing fluoro and nitro groups, makes it an intriguing candidate for applications in advanced materials science.

Unexplored avenues in this domain include:

Organic Electronics: Functionalized quinolines are being investigated as materials for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.org The donor-acceptor (D-A) character within the molecule could facilitate charge transport. Future work could involve synthesizing and characterizing thin films of this compound to evaluate its semiconductor properties, such as charge carrier mobility.

Nonlinear Optical (NLO) Materials: Molecules with a significant difference in ground-state and excited-state dipole moments, often found in D-A substituted π-systems, can exhibit second-order NLO properties. The strong push-pull nature of this compound suggests it may possess a large first hyperpolarizability (β). ekb.eg This could be investigated using techniques like Hyper-Rayleigh Scattering, potentially leading to applications in optical signal processing and frequency doubling. ekb.eg

Fluorescent Sensors: The quinoline core is a well-known fluorophore. The electron density of the molecule, and thus its fluorescence properties (e.g., intensity, wavelength), could be sensitive to the presence of specific analytes. Research could focus on exploring its potential as a fluorescent chemosensor for detecting metal ions or environmentally relevant anions through predictable changes in its emission spectrum.

The exploration of these applications would involve a combination of material synthesis, device fabrication, and detailed photophysical characterization, opening a new chapter in the utility of this functionalized quinoline derivative.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-Fluoro-2,5-dimethyl-8-nitroquinoline to minimize by-products?

Methodological Answer: Synthesis optimization requires precise control of nitration conditions (e.g., using tert-butyl nitrite or concentrated HNO₃ at 80–130°C) and catalysts like palladium salts to enhance regioselectivity . Purification steps, such as column chromatography or recrystallization, should be tailored to isolate the target compound from nitro-reduction by-products. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability and minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at C2/C5, fluorine at C6) and confirms aromatic ring integrity .
  • FT-IR : Detects nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and C-F bonds (~1100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀FN₃O₂) and isotopic patterns for fluorine .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at position 8 influence the reactivity of the quinoline ring in cross-coupling reactions?

Methodological Answer: The nitro group at C8 polarizes the quinoline ring, increasing electrophilicity at C4/C7 and enabling Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) can map electron density shifts, while kinetic experiments using Pd(PPh₃)₄ catalysts quantify reaction rates. Contrasting reactivity with non-nitrated analogs (e.g., 8-methyl derivatives) clarifies electronic effects .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of nitroquinoline derivatives?

Methodological Answer:

  • Metabolite profiling : Use LC-MS to identify in vivo degradation products (e.g., nitro-reduction to amines) that may alter efficacy .
  • Dose-response calibration : Adjust in vitro assays to mimic physiological conditions (e.g., serum protein binding, pH gradients) .
  • Theoretical alignment : Link discrepancies to pharmacokinetic models (e.g., bioavailability limitations) using frameworks like Lipinski’s Rule of Five .

Q. How can computational modeling predict the binding affinity of this compound with bacterial topoisomerases?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions between the nitro group and topoisomerase IV’s catalytic tyrosine. Validate predictions with mutagenesis studies (e.g., Tyr→Phe mutations) and correlate ΔG values from isothermal titration calorimetry (ITC) .

Q. How do structural modifications at positions 2 and 5 (methyl groups) affect the antimicrobial efficacy of 6-Fluoro-8-nitroquinoline derivatives?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with varying alkyl chains (e.g., ethyl, isopropyl) and test against Gram-negative pathogens (MIC assays).
  • LogP analysis : Measure hydrophobicity changes via HPLC to assess membrane permeability .
  • Crystallography : Resolve ligand-enzyme complexes (e.g., DNA gyrase) to map steric effects of methyl groups .

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity results arise, apply Hill slope analysis to distinguish between partial agonism vs. assay-specific artifacts .
  • Experimental Design : For mechanistic studies, use isotopic labeling (e.g., ¹⁵N-nitro) to track metabolic pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.